BenchChemオンラインストアへようこそ!

Mibefradil Dihydrochloride Monohydrate

T-type calcium channel CaV3.x ion channel pharmacology

Mibefradil dihydrochloride monohydrate (CAS 1391053-69-2) is the crystalline monohydrate form of the dihydrochloride salt of mibefradil (Ro 40-5967), a benzimidazolyl-substituted tetraline-derivative calcium channel antagonist. Chemically distinct from all three conventional calcium antagonist classes—dihydropyridines (e.g., nifedipine, amlodipine), phenylalkylamines (e.g., verapamil), and benzothiazepines (e.g., diltiazem)—mibefradil is the founding member of the tetralol derivatives and the first calcium channel blocker to demonstrate pharmacologically meaningful selectivity for T-type (low-voltage-activated) over L-type (high-voltage-activated) calcium channels.

Molecular Formula C₂₉H₄₂ClFN₃O₄
Molecular Weight 586.57
CAS No. 1391053-69-2
Cat. No. B1147368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMibefradil Dihydrochloride Monohydrate
CAS1391053-69-2
SynonymsPosicor Monohydrate;  Ro 40-5967 Monohydrate;  Methoxyacetic Acid (1S,2S)-2-[2-[[3-(1H-Benzimidazol-2-yl)propyl]methylamino]ethyl]-6-fluoro-1,2,3,4-tetrahydro-1-(1-methylethyl)-2-naphthalenyl Ester Dihydrochloride Monohydrate;  Methoxyacetic Acid (1S-c
Molecular FormulaC₂₉H₄₂ClFN₃O₄
Molecular Weight586.57
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mibefradil Dihydrochloride Monohydrate (CAS 1391053-69-2): Tetralol-Derivative T-Type Calcium Channel Blocker for Research Procurement


Mibefradil dihydrochloride monohydrate (CAS 1391053-69-2) is the crystalline monohydrate form of the dihydrochloride salt of mibefradil (Ro 40-5967), a benzimidazolyl-substituted tetraline-derivative calcium channel antagonist [1]. Chemically distinct from all three conventional calcium antagonist classes—dihydropyridines (e.g., nifedipine, amlodipine), phenylalkylamines (e.g., verapamil), and benzothiazepines (e.g., diltiazem)—mibefradil is the founding member of the tetralol derivatives and the first calcium channel blocker to demonstrate pharmacologically meaningful selectivity for T-type (low-voltage-activated) over L-type (high-voltage-activated) calcium channels [2]. The dihydrochloride monohydrate salt form (molecular formula C₂₉H₄₂ClFN₃O₄, MW 586.57) provides a defined stoichiometric hydration state suitable for reproducible experimental preparation [3].

Why L-Type-Only Calcium Antagonists Cannot Substitute for Mibefradil Dihydrochloride Monohydrate in T-Channel Research Applications


Conventional calcium channel blockers—amlodipine, nifedipine, verapamil, diltiazem, and felodipine—operate exclusively or overwhelmingly through L-type calcium channel blockade [1]. Mibefradil is the only agent in this pharmacologic class to demonstrate a ~7-fold selectivity for T-type (IC₅₀ = 2.7 μM) over L-type (IC₅₀ = 18.6 μM) calcium currents, a property that confers a fundamentally different hemodynamic signature: heart rate reduction without negative inotropy, minimal reflex sympathetic activation, and substantially lower peripheral edema incidence [2]. Furthermore, mibefradil binds to a unique receptor site on the L-type channel that does not overlap with the dihydropyridine binding site, making it chemically and pharmacologically non-interchangeable with any existing calcium antagonist [3]. For research protocols requiring T-channel blockade, coronary-selective vasodilation, or study of CYP3A4 mechanism-based inactivation, no alternative calcium channel blocker can substitute.

Quantitative Comparator Evidence Guide: Mibefradil Dihydrochloride Monohydrate vs. Conventional L-Type Calcium Channel Blockers


T-Type Calcium Channel Selectivity: Mibefradil vs. Exclusively L-Type Conventional Calcium Antagonists

Mibefradil is the only calcium channel blocker in clinical development history to exhibit pharmacologically meaningful selectivity for T-type over L-type calcium channels. In patch-clamp electrophysiology studies, mibefradil inhibits T-type calcium currents with an IC₅₀ of 2.7 μM versus 18.6 μM for L-type currents, yielding a T/L selectivity ratio of approximately 6.9-fold [1]. By contrast, all three established calcium antagonist classes—dihydropyridines (nifedipine, amlodipine, felodipine), phenylalkylamines (verapamil), and benzothiazepines (diltiazem)—are exclusive L-type channel blockers with no measurable T-channel activity at therapeutic concentrations [2]. This differential is not gradational but categorical: mibefradil engages a pharmacologic target that no comparator in the broader calcium antagonist class addresses.

T-type calcium channel CaV3.x ion channel pharmacology

Negative Inotropic Threshold: Mibefradil vs. Nifedipine and Verapamil in Human Myocardium

In isolated, electrically driven left ventricular papillary muscle strips from failing human hearts, the threshold concentration for significant depression of basal force of contraction was >10 μM for mibefradil, compared with >0.001 μM for nifedipine and >0.01 μM for verapamil [1]. This represents an approximately 10,000-fold higher threshold for mibefradil relative to nifedipine and a 1,000-fold higher threshold relative to verapamil. Critically, only nifedipine and verapamil produced a significant rightward shift of the inotropic concentration-response curve to calcium and depressed the maximal effects of calcium, indicating that mibefradil's interaction with excitation-contraction coupling is fundamentally less disruptive to myocardial contractile reserve [1]. The relationship between therapeutically active plasma concentrations in vivo and negative inotropic potency in vitro demonstrated that the safety margin between beneficial concentrations and cardiodepressant activity increases from nifedipine to verapamil to mibefradil [1].

negative inotropy cardiac contractility safety pharmacology human myocardium

Vascular-to-Cardiac Tissue Selectivity Ratio: Mibefradil vs. Felodipine, Nifedipine, Amlodipine, and Verapamil in Human Tissues

In a direct comparative study using human isolated small arteries (aortic vasa vasorum) and right atrial trabeculae muscle, mibefradil demonstrated a vascular-to-cardiac (V/C) selectivity ratio of 41, the highest among all five calcium antagonists tested [1]. Felodipine achieved a V/C ratio of 12, nifedipine 7, amlodipine 5, and verapamil 0.22—indicating that verapamil is actually ~4.5-fold more selective for cardiac tissue over vasculature [1]. This means mibefradil is 3.4-fold more vascular-selective than the best L-type comparator (felodipine) and approximately 186-fold more vascular-selective than verapamil. The vascular pIC₅₀ values (relaxation of K⁺-contracted arteries) were: felodipine 8.30, nifedipine 7.78, amlodipine 6.64, verapamil 6.26, mibefradil 6.22; the cardiac pIC₅₀ values (inhibition of isoprenaline-stimulated inotropy) were: felodipine 7.21, nifedipine 6.95, verapamil 6.91, amlodipine 5.94, mibefradil 4.61 [1].

vascular selectivity tissue selectivity human isolated arteries atrial trabeculae

Heart Rate Reduction vs. Amlodipine: Opposite Chronotropic Effects During Long-Term Treatment

In a double-blind, crossover study of 14 patients with primary hypertension treated for 6 weeks, mibefradil 100 mg daily decreased resting heart rate from 66 ± 2 bpm to 57 ± 2 bpm (−9 bpm), whereas amlodipine 10 mg daily caused a slight increase from 66 ± 2 bpm to 70 ± 2 bpm (+4 bpm), yielding a between-drug difference of 13 bpm (P < 0.001) [1]. Despite opposite effects on heart rate, both drugs increased global sympathetic nerve activity similarly (noradrenaline spillover: mibefradil from 3.44 ± 0.27 to 5.20 ± 0.48 nmol/min per m², P < 0.01; amlodipine to 5.72 ± 0.49 nmol/min per m², P < 0.001), indicating that mibefradil's heart rate reduction is not mediated by sympathetic withdrawal but rather by direct sinoatrial node T-channel blockade [1]. Mean arterial pressure decreased more with mibefradil (from 118 ± 3 to 99 ± 2 mmHg) than with amlodipine (to 104 ± 2 mmHg, P < 0.01 between drugs) [1].

heart rate chronotropic effect sympathetic nerve activity hypertension

Leg Edema Incidence: Mibefradil vs. Amlodipine, Nifedipine, and Diltiazem in Pooled Active-Controlled Trials

In a comprehensive safety analysis of 2,636 patients treated with recommended doses of mibefradil (50 and 100 mg) across 15 double-blind, placebo- and active-controlled clinical trials, the incidence of pedal edema with mibefradil was 5.1%, compared with 25.7% for amlodipine, 17.4% for nifedipine SR/GITS, and 9.4% for diltiazem SR/CD [1]. This represents an approximately 5-fold lower edema incidence for mibefradil relative to amlodipine and a 3.4-fold lower incidence relative to nifedipine. In a separate randomized, double-blind hypertension trial (n=296), leg edema was reported in 7% of mibefradil-treated patients versus 17% of amlodipine-treated patients (P = 0.009) despite equivalent blood pressure reduction [2]. The lower edema incidence is mechanistically linked to mibefradil's lack of preferential arteriolar vasodilation without compensatory venodilation, a characteristic imbalance of dihydropyridine L-type blockers.

pedal edema tolerability adverse event vasodilatory edema

CYP3A4 Mechanism-Based (Suicide) Inhibition Potency: Mibefradil vs. Derivative NNC55-0396 as a Research Tool for CYP Inactivation Studies

Mibefradil is a potent mechanism-based inactivator of CYP3A4, a property that led to its market withdrawal but simultaneously renders it an invaluable research tool for studying suicide inhibition of the most clinically important drug-metabolizing enzyme. In recombinant CYP3A4 assays, mibefradil inhibited benzyloxy-4-trifluoromethylcoumarin O-debenzylation with an IC₅₀ of 33 ± 3 nM and Ki of 23 ± 0.5 nM [1]. Mechanism-based inactivation parameters for CYP3A4-dependent testosterone 6β-hydroxylase activity were KI = 83 nM and Kinact = 0.048 min⁻¹ for mibefradil, compared with KI = 3.87 μM and Kinact = 0.061 min⁻¹ for its hydrolysis-resistant derivative NNC55-0396—a ~47-fold difference in inactivation potency [1]. Mibefradil is one of only three well-characterized CYP3A4 suicide substrates (along with azamulin and 6′,7′-dihydroxybergamottin) for which crystal structures of the enzyme-inhibitor complex have been solved, providing direct structural insight into the inactivation mechanism [2]. No other calcium channel blocker exhibits this mechanism-based CYP3A4 inactivation profile; most conventional CCBs are competitive, reversible CYP3A4 substrates.

CYP3A4 mechanism-based inhibition suicide substrate drug-drug interaction cytochrome P450

Recommended Research and Industrial Application Scenarios for Mibefradil Dihydrochloride Monohydrate Based on Quantitative Differentiation Evidence


Pharmacological Dissection of T-Type Calcium Channel (CaV3.x) Physiology

Mibefradil dihydrochloride monohydrate is the reference T-type calcium channel blocker for ex vivo and in vitro electrophysiology studies where selective pharmacological inhibition of CaV3.1, CaV3.2, or CaV3.3 channels is required, as demonstrated by its ~7-fold selectivity for T-type (IC₅₀ = 2.7 μM) over L-type (IC₅₀ = 18.6 μM) currents in patch-clamp assays [1]. Unlike all conventional L-type calcium antagonists (amlodipine, nifedipine, verapamil, diltiazem) which produce null T-channel results, mibefradil uniquely enables concentration-response experiments that discriminate T-channel-mediated from L-channel-mediated physiological processes. Researchers should prepare stock solutions in DMSO and dilute into physiological buffers immediately before use, accounting for the compound's voltage-dependent binding kinetics—blockade is enhanced at depolarized holding potentials and with higher stimulation frequencies [1].

Cardiac Safety Pharmacology: Reference Compound for Negative Inotropy Benchmarking

For safety pharmacology programs evaluating the cardiodepressant liability of novel chemical entities, mibefradil provides a uniquely wide therapeutic index reference. Its negative inotropic threshold in human ventricular myocardium (>10 μM) exceeds that of nifedipine (>0.001 μM) by approximately 10,000-fold and that of verapamil (>0.01 μM) by 1,000-fold [2]. This property makes mibefradil the preferred comparator when profiling compounds intended for cardiovascular indications where preservation of contractile function is paramount. The human tissue-derived vascular-to-cardiac selectivity ratio of 41—3.4-fold higher than the best L-type comparator (felodipine, V/C = 12)—provides a quantitative benchmark for assessing tissue selectivity of new T-channel-targeting candidates [3].

CYP3A4 Suicide Inhibition Screening: Gold-Standard Positive Control for Drug-Drug Interaction Liability Assessment

Mibefradil dihydrochloride monohydrate serves as an essential positive control in CYP3A4 mechanism-based inhibition (MBI) screening assays within pharmaceutical drug discovery and development. With a KI of 83 nM and Kinact of 0.048 min⁻¹ for testosterone 6β-hydroxylase inactivation, mibefradil is one of only three structurally characterized CYP3A4 suicide substrates [4]. Its co-crystal structure with CYP3A4 (PDB: 6OO9) enables structure-based interpretation of MBI data [5]. For screening laboratories, mibefradil should be included as a time- and NADPH-dependent inactivation control alongside azamulin and 6′,7′-dihydroxybergamottin to validate assay sensitivity. The compound's ~47-fold greater inactivation potency relative to the T-channel-selective derivative NNC55-0396 (KI = 3.87 μM) illustrates the structure-activity relationship that can guide medicinal chemistry efforts to design T-channel antagonists devoid of CYP3A4 suicide inhibition liability [4].

In Vivo Hemodynamic Studies Requiring Heart Rate Reduction Without Reflex Tachycardia or Edema

For chronic in vivo cardiovascular studies in rodent or large-animal models where sustained heart rate reduction is a desired endpoint, mibefradil's unique chronotropic profile—a 9 bpm decrease in heart rate vs. a 4 bpm increase with amlodipine at equipotent antihypertensive doses (P < 0.001)—offers a pharmacological tool that cannot be replicated by any L-type-selective calcium antagonist [6]. Furthermore, its 5-fold lower leg edema incidence (5.1% vs. 25.7% for amlodipine) in clinical data predicts reduced fluid retention as a confounding variable in long-term animal experiments [7]. The compound's high oral bioavailability (~90%), long elimination half-life (17–25 hours), and once-daily dosing convenience in clinical protocols translate to favorable pharmacokinetic properties for sustained-delivery experimental designs [8].

Quote Request

Request a Quote for Mibefradil Dihydrochloride Monohydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.